molecular formula C7H8N4O2 B13068897 2-Ethyl-7-hydroxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

2-Ethyl-7-hydroxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

Cat. No.: B13068897
M. Wt: 180.16 g/mol
InChI Key: QIYVJLMQAVVEQC-UHFFFAOYSA-N
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Description

2-Ethyl-7-hydroxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound that belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-7-hydroxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-1,2,4-triazole with ethyl acetoacetate in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-7-hydroxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethyl-7-hydroxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-7-hydroxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-7-hydroxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H8N4O2

Molecular Weight

180.16 g/mol

IUPAC Name

2-ethyl-7-hydroxy-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

InChI

InChI=1S/C7H8N4O2/c1-2-4-8-7-9-5(12)3-6(13)11(7)10-4/h3,13H,2H2,1H3,(H,8,9,10,12)

InChI Key

QIYVJLMQAVVEQC-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C(=CC(=O)NC2=N1)O

Origin of Product

United States

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